2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-propylacetamide
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Overview
Description
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-propylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a thiazole ring substituted with a 3,5-dimethoxybenzylthio group and a propylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-propylacetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 3,5-Dimethoxybenzylthio Group: This step involves the nucleophilic substitution of a suitable thiazole precursor with 3,5-dimethoxybenzylthiol under basic conditions.
Acylation to Form the Propylacetamide Moiety: The final step involves the acylation of the thiazole intermediate with propylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-propylacetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit interesting bioactivity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could lead to the development of new pharmaceuticals.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in treating certain diseases or conditions.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-propylacetamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s thiazole ring and benzylthio group may facilitate binding to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-fluorophenyl)acetamide
- 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Comparison
Compared to similar compounds, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-propylacetamide may exhibit unique properties due to the presence of the propylacetamide moiety. This structural difference could influence its chemical reactivity, biological activity, and potential applications. The comparison highlights the importance of structural variations in determining the properties and uses of these compounds.
Properties
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-4-5-18-16(20)8-13-11-24-17(19-13)23-10-12-6-14(21-2)9-15(7-12)22-3/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMKNTVEULYPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CSC(=N1)SCC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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